molecular formula C8H11NO B3156831 5-Methyl-2-ethoxypyridine CAS No. 83766-91-0

5-Methyl-2-ethoxypyridine

Cat. No.: B3156831
CAS No.: 83766-91-0
M. Wt: 137.18 g/mol
InChI Key: QGCNZKOZTBKHHC-UHFFFAOYSA-N
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Description

5-Methyl-2-ethoxypyridine is a pyridine derivative characterized by a methyl group at the 5-position and an ethoxy group at the 2-position. This compound is of interest in pharmaceutical and chemical synthesis due to the electronic and steric effects imparted by its substituents.

Properties

IUPAC Name

2-ethoxy-5-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-3-10-8-5-4-7(2)6-9-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCNZKOZTBKHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-ethoxypyridine typically involves the reaction of 2-chloro-5-methylpyridine with sodium ethoxide. This reaction proceeds via a nucleophilic substitution mechanism, where the ethoxide ion displaces the chlorine atom on the pyridine ring. The reaction is usually carried out in an anhydrous solvent such as ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of 5-Methyl-2-ethoxypyridine can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-ethoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and organometallic compounds are often used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

5-Methyl-2-ethoxypyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 5-Methyl-2-ethoxypyridine exerts its effects depends on its specific application. In biological systems, it can interact with enzymes and receptors, modulating their activity. The ethoxy and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key analogs and their substituents, with data inferred from the evidence:

Compound Name CAS No. Substituents Molecular Weight (g/mol) Key Properties/Applications
5-Ethyl-2-Methylpyridine 104-90-5 Ethyl (C5), Methyl (C2) 135.21 (calculated) Laboratory chemical; inhalation hazard noted
5-Chloro-2-ethoxy-4-methylpyridine 1881321-00-1 Chloro (C5), Ethoxy (C2), Methyl (C4) 201.66 (calculated) Potential pharmaceutical intermediate; limited safety data
3-Iodo-2-methoxy-5-methylpyridine Not provided Iodo (C3), Methoxy (C2), Methyl (C5) 265.08 (calculated) Catalogued as a pyridine derivative
2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine 1352500-25-4 Ethoxy (C2), Piperidinyl (C5) 234.34 Pharmaceutical intermediate; complex structure
Key Observations:
  • Substituent Effects: Ethoxy vs. Alkyl Groups: Ethoxy substituents (e.g., in 5-Chloro-2-ethoxy-4-methylpyridine) enhance polarity and solubility in polar solvents compared to alkyl groups (e.g., ethyl or methyl in 5-Ethyl-2-Methylpyridine). This may influence reactivity in nucleophilic substitution reactions .
  • Hazards: 5-Ethyl-2-Methylpyridine requires stringent inhalation precautions, suggesting higher volatility or toxicity compared to ethoxy-substituted analogs . No specific hazard data is available for ethoxy-containing analogs like 5-Chloro-2-ethoxy-4-methylpyridine, though their synthesis likely demands careful handling of halogenated intermediates .

Biological Activity

5-Methyl-2-ethoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, highlighting its pharmacological properties.

5-Methyl-2-ethoxypyridine is characterized by its pyridine ring, which is substituted at the 2-position with an ethoxy group and at the 5-position with a methyl group. The synthesis typically involves the alkylation of 2-pyridine derivatives, followed by ethylation processes.

Biological Activity Overview

The biological activity of 5-Methyl-2-ethoxypyridine has been evaluated in various studies, focusing on its anticancer properties, neuroprotective effects, and antimicrobial activities.

Anticancer Activity

In vitro studies have shown that derivatives of pyridine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to 5-Methyl-2-ethoxypyridine were tested against human cancer cell lines such as HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) . The results indicated variable degrees of toxicity, with some derivatives demonstrating IC50 values below 10 µM, suggesting a promising potential for further development in cancer therapy.

Compound Cell Line IC50 (µM)
5-Methyl-2-ethoxypyridineHepG2<10
5-Methyl-2-ethoxypyridineDU145<20
5-Methyl-2-ethoxypyridineMDA-MB-231<15

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various pyridine derivatives on HepG2 cells. The results showed that compounds similar to 5-Methyl-2-ethoxypyridine exhibited significant cytotoxicity with IC50 values ranging from 1.53 µM to >100 µM across different derivatives .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of pyridine derivatives. While specific data on 5-Methyl-2-ethoxypyridine was not highlighted, related compounds demonstrated effective inhibition against several bacterial strains, indicating a broader applicability in antimicrobial therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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